(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
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Overview
Description
(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: is a compound that features an indazole moiety linked to a piperidine ring via a methanamine bridge. This structure is significant due to the biological and chemical properties of both the indazole and piperidine components, which are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine typically involves the formation of the indazole ring followed by its attachment to the piperidine moiety. One common method includes:
Formation of Indazole: This can be achieved through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material.
Attachment to Piperidine: The indazole derivative is then reacted with a piperidine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of transition metal catalysts and solvent-free conditions to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The indazole moiety can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indazole or piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indazole N-oxides, while substitution reactions could introduce various functional groups onto the indazole ring .
Scientific Research Applications
(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
1H-Indol-3-ylmethanamine: Another indole derivative with potential therapeutic applications.
2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholino-pyrimidine: A compound used as a PI3K inhibitor for cancer treatment.
Uniqueness: : (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine is unique due to its specific combination of the indazole and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-9-11-5-7-18(8-6-11)10-14-12-3-1-2-4-13(12)16-17-14/h1-4,11H,5-10,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNDKIRBXSZXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C3C=CC=CC3=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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